molecular formula C18H15NO6 B14263787 1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione CAS No. 138403-62-0

1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B14263787
CAS No.: 138403-62-0
M. Wt: 341.3 g/mol
InChI Key: FMKLWHXVLIOYJQ-UHFFFAOYSA-N
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Description

1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione typically involves the reaction of 3-phenoxybenzyl alcohol with pyrrolidine-2,5-dione in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of the target protein, leading to changes in its activity or function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog with similar core structure but lacking the phenoxyphenyl group.

    3-Phenoxybenzyl alcohol: A precursor in the synthesis of the target compound.

    N-Phenylpyrrolidine-2,5-dione: Another analog with a different substituent on the pyrrolidine ring.

Uniqueness

1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

CAS No.

138403-62-0

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (3-phenoxyphenyl)methyl carbonate

InChI

InChI=1S/C18H15NO6/c20-16-9-10-17(21)19(16)25-18(22)23-12-13-5-4-8-15(11-13)24-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2

InChI Key

FMKLWHXVLIOYJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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